二十烷酸酐

描述

Arachidic anhydride is a fatty acid derivative . It is used for research and development purposes . It is not recommended for medicinal, household, or other uses .

Molecular Structure Analysis

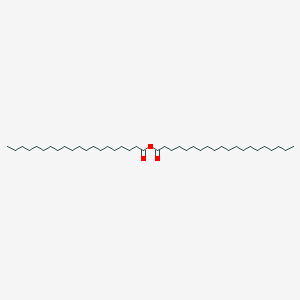

Arachidic anhydride has a molecular formula of C40H78O3 and a molecular weight of 607.05 . Detailed atomic packing and crystal lattice structures can be found in specific studies .

Chemical Reactions Analysis

Anhydrides, including Arachidic anhydride, generally undergo nucleophilic substitution reactions . The main steps include nucleophilic attack on the carbonyl group and removal of the leaving group . The exact chemical reactions involving Arachidic anhydride are not specified in the retrieved sources.

Physical And Chemical Properties Analysis

Arachidic anhydride has a predicted melting point of 77°C and a predicted boiling point of 563.3±18.0°C . Its predicted density is 0.880±0.06 g/cm3 . It should be stored at a temperature of -20°C .

科学研究应用

Cooling Performance of Heat Sinks

Arachidic anhydride mixtures have been used to improve the cooling performance of heat sinks . The temperature of an electronic device is a critical parameter, and any increase above the temperature limits can result in device failure . Arachidic anhydride mixtures can absorb the heat dissipated by the device, thanks to their high latent heat . This makes them suitable for applications requiring intermediate heat dissipation .

Diamond-rich Crystalline Nanosheets

Arachidic anhydride has been used to grow diamond-rich crystalline nanosheets . These nanosheets, which have a thickness of approximately 25 nm, were grown from a Langmuir monolayer of arachidic anhydride at the interface between air and a dilute aqueous nanodiamond (ND) solution . The anisotropy of these nanosheets suggests that they consist of elementary diamond nanoparticles (EDIANs) containing ordered water molecules .

安全和危害

作用机制

Target of Action

Arachidic anhydride, also known as eicosanoic anhydride , is a derivative of arachidonic acid. Arachidonic acid is known to interact with several targets, including the Peroxisome proliferator-activated receptor alpha , Bile acid receptor , Retinoic acid receptor RXR-alpha , Prostaglandin G/H synthase 1 , and the 14 kDa fatty acid-binding protein . These targets play crucial roles in various physiological processes, such as cell repair and growth, inflammation, and the biosynthesis of prostaglandins, thromboxanes, and leukotrienes .

Mode of Action

Arachidonic acid, from which arachidic anhydride is derived, is metabolized by cyclooxygenases (COXs) , lipoxygenases (LOXs) , and cytochrome P450 (CYP) enzymes . These enzymes convert arachidonic acid into a spectrum of bioactive mediators, including prostanoids, leukotrienes, epoxyeicosatrienoic acids (EETs), dihydroxyeicosatetraenoic acid (diHETEs), eicosatetraenoic acids (ETEs), and lipoxins . These mediators are involved in various physiological and

属性

IUPAC Name |

icosanoyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H78O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(41)43-40(42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUONNNVJUCSETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H78O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340753 | |

| Record name | Arachidic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arachidic anhydride | |

CAS RN |

55726-22-2 | |

| Record name | Eicosanoic acid, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55726-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arachidic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does arachidic anhydride interact with graphite to form chiral structures despite being an achiral molecule?

A1: Arachidic anhydride, with its two identical alkyl chains connected by an anhydride group, adopts an extended conformation upon adsorption onto graphite. [] This extended form exhibits a shift between the alkyl chains along the molecular backbone. Through weak van der Waals forces, the molecules self-assemble into highly ordered, two-dimensional domains on the graphite surface. Interestingly, this self-assembly process spontaneously generates two types of domains (labeled 'm' and 'm'') that are mirror images of each other. These domains, though formed from an achiral molecule, exhibit opposite chiralities due to the specific arrangement of the alkyl chains relative to the row-packing direction within each domain. This phenomenon highlights the ability of even simple, achiral molecules to form complex, chiral structures through self-assembly.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)